molecular formula C26H21FN2O5 B2493474 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866348-67-6

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2493474
CAS RN: 866348-67-6
M. Wt: 460.461
InChI Key: VRGDRFXNHRHKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is a compound that can be synthesized through various chemical procedures. Its chemical structure involves a quinolinone core, which is functionalized with benzoyl and dimethoxyphenyl groups. This compound's relevance spans across multiple scientific domains due to its unique structure and potential bioactivity.

Synthesis Analysis

The synthesis of similar quinolinone derivatives typically involves multi-step chemical processes, including the formation of quinolinone core, followed by the introduction of specific functional groups such as benzoyl and dimethoxyphenyl moieties. For instance, compounds with related structures have been synthesized through interactions involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline under certain conditions to obtain novel heterocycles with potential antibacterial activity (Bhoi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3-benzoyl-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is characterized by advanced spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These studies reveal the arrangement of atoms within the molecule and the electronic properties contributing to its reactivity and potential biological interactions (El-Azab et al., 2016).

Chemical Reactions and Properties

Quinolinone derivatives participate in various chemical reactions, including cyclocondensations, hydroaminations, and oxidations, which are pivotal in synthesizing complex molecules. These reactions are influenced by the compound's electronic configuration and the presence of functional groups that dictate its reactivity towards different reagents (Severin et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in material science or pharmaceutical formulations. Techniques such as X-ray crystallography provide insight into the molecule's geometry and intermolecular interactions (Celik et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the compound's molecular structure. Studies on related compounds show varied reactivity patterns that are pivotal in synthetic chemistry and the design of molecules with desired biological or physical properties (Pedgaonkar et al., 2014).

properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-18-9-10-21(23(13-18)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-11-22(19)29/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGDRFXNHRHKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.